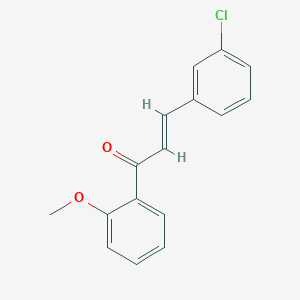
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It has a molecular weight of 290.36 .
Synthesis Analysis
The synthesis of this compound involves specific precursor chemicals. The removal of the t-BOC protecting group yields 4-anilinopiperidine, which has been reported to be involved in the synthesis of fentanyl .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H22N2O3 . The InChI Code for this compound is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . The storage temperature for this compound is 4°C .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, are extensively used in industries to prolong product shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices and human tissues, suggesting widespread exposure and potential health impacts. Toxicity studies indicate that some SPAs may induce hepatic toxicity, possess endocrine-disrupting capabilities, and potentially be carcinogenic. Future research should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Bioactive Properties of Neo Acids and Neo Alkanes
Research into naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives, which exhibit various biological activities, has identified synthetic bioactive compounds containing tertiary butyl groups. These compounds have demonstrated significant anticancer, antifungal, and other activities, showcasing the potential of tert-butyl-based structures in developing therapeutic agents (Dembitsky, 2006).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, a complex molecule for industrial production, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the importance of tert-butyl-based compounds in the synthesis of pharmacologically active molecules, offering insights into scalable and economically viable production methods (Mi, 2015).
MTBE Decomposition in Environmental Remediation
Studies on methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor provide evidence of the feasibility of using advanced oxidation processes for the remediation of tert-butyl-based pollutants. Such research underscores the need for innovative approaches to mitigate environmental pollution caused by tert-butyl derivatives (Hsieh et al., 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition of microbial biocatalysts by carboxylic acids, including those derived from tert-butyl compounds, provides valuable insights into microbial tolerance mechanisms. This knowledge can guide the engineering of more robust microbial strains for industrial bioprocesses, optimizing the production of bio-based chemicals and fuels (Jarboe et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDIGNYUVLDKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)
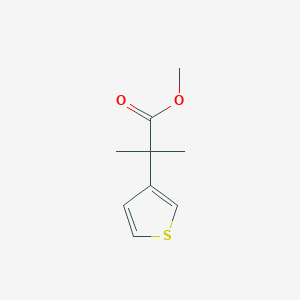
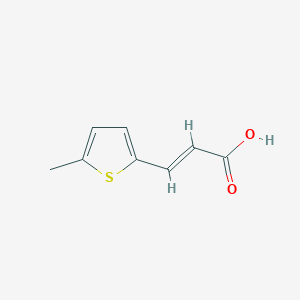



![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
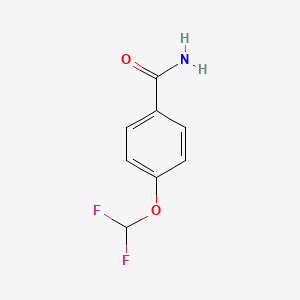
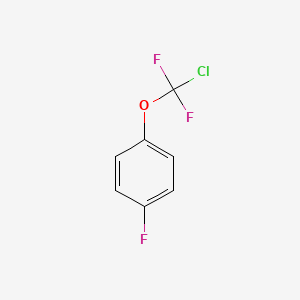
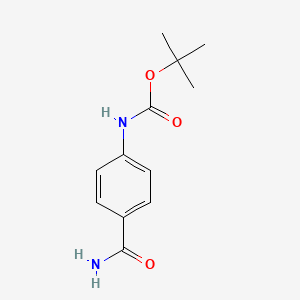
![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)
![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)
